1-(o-Tolyl)cyclohexan-1-ol CAS number 6957-09-1
1-(o-Tolyl)cyclohexan-1-ol CAS number 6957-09-1
An In-Depth Technical Guide to 1-(o-Tolyl)cyclohexan-1-ol (CAS No. 6957-09-1)
Section 1: Abstract and Chemical Identity
This guide provides a comprehensive technical overview of 1-(o-Tolyl)cyclohexan-1-ol, a tertiary alcohol with significant potential as a synthetic intermediate in various fields, including pharmaceutical development. The document details its chemical identity, a robust and logical synthetic pathway via Grignard reaction, predicted spectroscopic characteristics for structural verification, and its potential applications derived from its chemical nature. Safety and handling protocols, extrapolated from analogous compounds, are also discussed to ensure safe laboratory practice.
The core structure, combining a cyclohexanol ring with an ortho-substituted tolyl group, makes it a valuable building block. The o-tolyl moiety, for instance, is a recognized component in the synthesis of Angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs, highlighting the potential relevance of this scaffold in medicinal chemistry.[1]
Table 1: Chemical Identifiers for 1-(o-Tolyl)cyclohexan-1-ol
| Identifier | Value | Source |
| Chemical Name | 1-(o-Tolyl)cyclohexan-1-ol | [2] |
| 1-(2-Methylphenyl)cyclohexanol | [3] | |
| CAS Number | 6957-09-1 | [2] |
| Molecular Formula | C₁₃H₁₈O | [2] |
| Molecular Weight | 190.28 g/mol | [2] |
| EINECS Number | 230-142-0 | [2] |
| InChI | InChI=1/C13H18O/c1-11-7-3-4-8-12(11)13(14)9-5-2-6-10-13/h3-4,7-8,14H,2,5-6,9-10H2,1H3 | [2] |
Section 2: Synthesis via Grignard Reaction
The most direct and logical synthetic route to a tertiary alcohol like 1-(o-tolyl)cyclohexan-1-ol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the carbonyl group of a ketone. In this case, o-tolylmagnesium bromide is reacted with cyclohexanone.
Causality of the Experimental Design: The Grignard reagent is highly reactive and a strong base, necessitating the use of an anhydrous aprotic solvent, typically diethyl ether or tetrahydrofuran (THF), to prevent premature quenching by acidic protons (e.g., from water). The reaction is initiated by forming the Grignard reagent from 2-bromotoluene and magnesium turnings. The subsequent addition of cyclohexanone to this reagent results in the formation of a magnesium alkoxide intermediate. The final step is a careful workup with a mild acid, such as an aqueous solution of ammonium chloride, to protonate the alkoxide, yielding the desired tertiary alcohol, and to quench any unreacted Grignard reagent without creating problematic emulsions that can occur with a strong acid workup.
Experimental Workflow Diagram
Caption: Figure 1. Experimental workflow for the synthesis of 1-(o-Tolyl)cyclohexan-1-ol.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for Grignard reactions with ketones.[4]
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Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of dry nitrogen to ensure anhydrous conditions.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in the flask.
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Add a small crystal of iodine (as an initiator) and a stir bar.
-
In the dropping funnel, prepare a solution of 2-bromotoluene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
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Add a small portion of the 2-bromotoluene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle heating may be required.
-
Once initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the grayish-black solution for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclohexanone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
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Prepare a solution of cyclohexanone (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
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Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. The reaction mixture will become more viscous.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Continue stirring until two clear layers form.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil/solid via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 1-(o-tolyl)cyclohexan-1-ol.
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Section 3: Spectroscopic Characterization and Structural Elucidation
While specific experimental spectra for 1-(o-tolyl)cyclohexan-1-ol are not widely published, its structure can be confidently predicted and would be confirmed using standard spectroscopic techniques. The following are expected characteristics based on its structure and data from analogous compounds like cyclohexanol.[5][6][7]
Predicted ¹H NMR Spectrum
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Aromatic Protons (Ar-H): Four protons on the tolyl ring would appear as a complex multiplet pattern in the range of δ 7.0-7.4 ppm.
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Hydroxyl Proton (-OH): A broad singlet, typically between δ 1.5-3.0 ppm. Its chemical shift is highly dependent on concentration and solvent, and it may exchange with D₂O.
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Methyl Protons (-CH₃): A sharp singlet for the three protons of the tolyl methyl group, expected around δ 2.3 ppm.
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Cyclohexyl Protons (-CH₂-): Ten protons on the cyclohexane ring would produce a series of complex, overlapping multiplets in the aliphatic region, approximately δ 1.2-2.0 ppm. Protons on carbons closer to the hydroxyl-bearing carbon will be slightly downfield.
Predicted ¹³C NMR Spectrum
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Aromatic Carbons: Six signals are expected for the aromatic carbons, including two quaternary carbons and four CH carbons.
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Quaternary Alcohol Carbon (C-OH): The carbon atom of the cyclohexane ring bonded to both the hydroxyl group and the tolyl group would appear around δ 75-85 ppm.
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Cyclohexyl Carbons (-CH₂-): Signals for the five methylene carbons of the cyclohexane ring would appear in the range of δ 20-40 ppm.
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Methyl Carbon (-CH₃): A signal for the tolyl methyl group carbon would be expected around δ 20-22 ppm.
Predicted Infrared (IR) Spectrum
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O-H Stretch: A strong, broad absorption band in the region of 3200–3600 cm⁻¹, characteristic of an alcohol hydroxyl group involved in hydrogen bonding.
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C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹).
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C=C Stretch (Aromatic): Medium intensity peaks in the 1450–1600 cm⁻¹ region.
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C-O Stretch: A strong absorption in the 1100–1200 cm⁻¹ region, characteristic of a tertiary alcohol.
Predicted Mass Spectrum (MS)
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Molecular Ion (M⁺): A peak at m/z = 190, corresponding to the molecular weight of the compound.
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Loss of Water (M-18): A significant peak at m/z = 172, resulting from the facile dehydration of the tertiary alcohol. This is often a prominent fragmentation pathway for alcohols.
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Other Fragments: Fragmentation of the cyclohexane ring and cleavage of the bond between the two rings would lead to various other fragment ions. A base peak at m/z = 57 is characteristic for cyclohexanol fragmentation and a similar pattern may be observed.[8]
Section 4: Reactivity and Potential Applications
As a tertiary alcohol, 1-(o-tolyl)cyclohexan-1-ol exhibits characteristic reactivity. It is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. However, under strong acidic conditions, it is prone to dehydration (elimination of water) to form a mixture of isomeric alkenes.
The primary value of this compound lies in its potential as a molecular scaffold or intermediate in organic synthesis.
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Medicinal Chemistry: The structural motif is of interest in drug discovery. The o-tolyl group is a key component in the synthesis of important pharmaceuticals.[1] This compound could serve as a starting point for creating novel analogues of existing drugs or entirely new classes of bioactive molecules.
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Materials Science: Tertiary alcohols can be used as precursors for polymers, specialty esters, or other functional materials. The bulky, rigid structure of 1-(o-tolyl)cyclohexan-1-ol could impart unique physical properties to such materials.
Chemical Reactivity Diagram
Caption: Figure 2. Key reactivity pathways for 1-(o-Tolyl)cyclohexan-1-ol.
Section 5: Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for 1-(o-tolyl)cyclohexan-1-ol. Therefore, handling precautions must be based on the known hazards of structurally similar compounds, such as cyclohexanol.[9][10][11][12] The compound should be treated as potentially harmful.
-
Hazard Classification (Assumed): Harmful if swallowed or inhaled.[9][10] Causes skin and serious eye irritation.[9][10] May cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A standard laboratory coat should be worn.
-
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Avoid breathing vapor or dust. Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Section 6: Conclusion
1-(o-Tolyl)cyclohexan-1-ol (CAS 6957-09-1) is a tertiary alcohol that is readily accessible through a standard Grignard synthesis. Its structure is amenable to confirmation by common spectroscopic methods. While its direct applications are not extensively documented, its chemical nature and the presence of the pharmaceutically relevant o-tolyl group make it a compound of significant interest for researchers in synthetic organic chemistry, medicinal chemistry, and materials science. Proper safety protocols, analogous to those for similar chemical structures, must be strictly followed during its handling and use.
Section 7: References
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